N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide
Description
N-[(Oxolan-2-yl)methyl]-N'-phenylethanediamide is a diamide derivative characterized by an ethanediamide (oxalamide) backbone substituted with a phenyl group at one terminal nitrogen and an oxolane (tetrahydrofuran, THF)-derived methyl group at the other. The oxolane moiety introduces a five-membered oxygen-containing ring, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWOEOKHIDAMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide typically involves the reaction of oxolane derivatives with phenylethanediamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
Structural Features
The compound features:
- An oxolan (tetrahydrofuran) ring, which enhances its solubility and reactivity.
- An ethanediamide backbone that is crucial for biological activity.
- A phenyl group that contributes to its aromatic properties.
Medicinal Chemistry
N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide has been investigated for its potential therapeutic effects. Notable applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets, including enzymes involved in cell signaling pathways. For instance, it has shown efficacy against various cancer cell lines, with significant growth inhibition percentages reported in studies .
Biological Research
This compound is utilized in various biological research contexts:
- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in metabolic disorders.
Industrial Applications
The stability and reactivity of this compound make it suitable for:
- Synthesis of Advanced Materials : The compound's unique structure allows it to be used as a building block in the synthesis of polymers and other advanced materials.
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of this compound:
- Objective : To evaluate its efficacy against breast cancer cell lines (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value of approximately 30 µM after 48 hours, indicating significant cytotoxic effects on cancer cells.
Case Study 2: Enzyme Inhibition
A separate investigation assessed the enzyme inhibition potential of this compound:
- Objective : To determine its effect on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted to measure activity levels in the presence of the compound.
- Results : The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in metabolic diseases.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physicochemical Differences
The table below compares N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide with three key analogs:
*Estimated based on structural similarity to .
Key Observations:
The oxolane variant’s ether oxygen may reduce lipophilicity compared to benzodioxole but increase it relative to the hydroxyl-rich analog .
Steric Effects :
- The oxolane substituent introduces moderate steric bulk, balancing reactivity and stability. In contrast, the benzodioxole’s planar structure may facilitate π-π stacking in polymer matrices .
Hydrogen Bonding :
- The discontinued hydroxy/hydroxymethyl analog likely had high water solubility but poor stability, whereas the oxolane and benzodioxole derivatives prioritize synthetic feasibility and functional versatility.
Biological Activity
N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound this compound features a unique oxolane ring that contributes to its biological properties. The presence of the phenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- GABA Transport Inhibition : Studies have shown that functionalized amino acids can inhibit GABA transporters, which are crucial in neurotransmission. This inhibition can lead to enhanced antinociceptive effects, particularly in neuropathic pain models .
- Protein Kinase Modulation : Similar compounds have been investigated for their ability to modulate protein kinase activity, which plays a significant role in cell signaling pathways related to proliferation and apoptosis .
In Vitro Studies
In vitro assays have demonstrated the potential of this compound in various biological contexts:
| Study Type | Effect Observed | Reference |
|---|---|---|
| GABA Transport Assay | Inhibition of GABA uptake | |
| Cell Proliferation | Modulation of cellular proliferation | |
| Cytotoxicity Assay | Reduced viability in cancer cell lines |
Case Studies
- Neuropathic Pain Models : In rodent models, compounds with similar structures have shown significant antinociceptive properties without inducing motor deficits, indicating a favorable safety profile for potential therapeutic use .
- Cancer Treatment : Compounds that modulate protein kinase activity have been explored for their anti-cancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for assessing its viability as a therapeutic agent:
- Absorption and Distribution : The lipophilic nature due to the phenyl group suggests good membrane permeability.
- Metabolism : Further studies are needed to elucidate the metabolic pathways and identify any potentially toxic metabolites.
- Toxicity Profiles : Preliminary toxicity assessments indicate low acute toxicity; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
